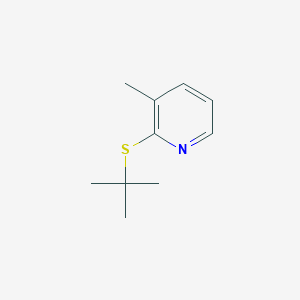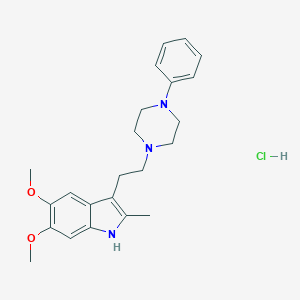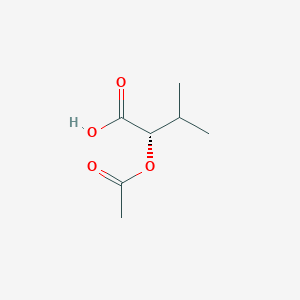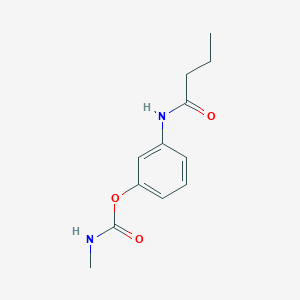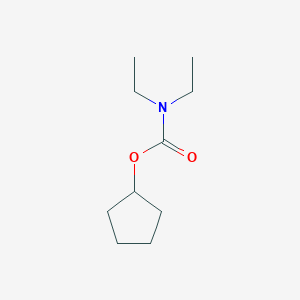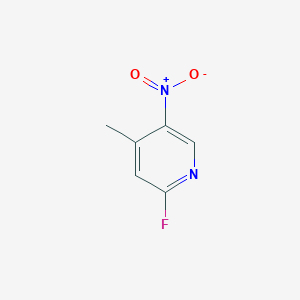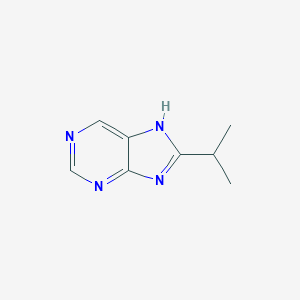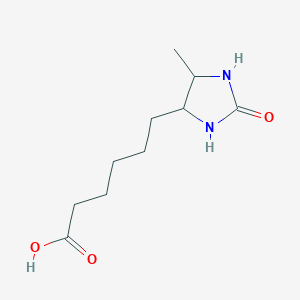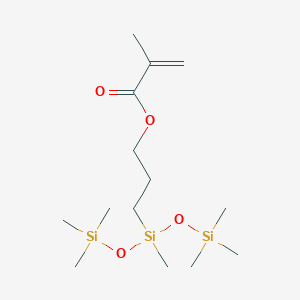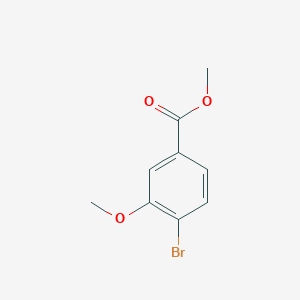
Methyl-4-Brom-3-methoxybenzoat
Übersicht
Beschreibung
Methyl 4-bromo-3-methoxybenzoate is a chemical compound that is part of a broader class of substances known as methoxybenzoates. These compounds have been extensively studied due to their various applications in fields such as pharmaceuticals, cosmetics, and organic synthesis. The methoxy and bromo substituents on the benzene ring influence the chemical and physical properties of these compounds, making them interesting subjects for research.
Synthesis Analysis
The synthesis of methyl 4-bromo-3-methoxybenzoate involves multiple steps, starting from simpler brominated compounds. For instance, a related compound, methyl 4-bromo-2-methoxybenzoate, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, achieving a high purity of 99.8% . Another related synthesis involved the condensation of methyl 4-bromobenzoate with iso-vanilline, with the optimization of reaction conditions such as catalysts and condensing agents .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-bromo-3-methoxybenzoate has been determined using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . Additionally, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid was analyzed, showing dimeric units linked via type II Br...Br interactions, as well as Br...π and weak H-bonding interactions .
Chemical Reactions Analysis
Methyl 4-bromo-3-methoxybenzoate can undergo various chemical reactions due to the presence of reactive functional groups. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, a structurally related compound, reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives . The bromination, nitration, and other substitution reactions of 4-methoxybenzo[b]thiophen and its derivatives have also been investigated, demonstrating the reactivity of the methoxy and bromo substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzoates, including methyl 4-bromo-3-methoxybenzoate, are influenced by their molecular structure. Thermochemical studies have been conducted to determine properties such as combustion and vaporization enthalpies, and standard molar enthalpies of formation in the gas phase . Quantum chemical calculations have been used to analyze molecular structures, vibrational frequencies, and other properties, providing insights into the behavior of these molecules [3, 10].
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Methyl-4-Brom-3-methoxybenzoat: ist ein wertvoller Baustein in der organischen Synthese. Es kann verwendet werden, um die 4-Brom-3-methoxyphenyl-Gruppierung in größere Moleküle einzuführen. Diese Verbindung ist besonders nützlich bei der Synthese komplexer Moleküle aufgrund ihrer reaktiven Brommethylgruppe, die weitere Transformationen wie Suzuki-Kupplungsreaktionen eingehen kann .
Medizinische Chemie
In der medizinischen Chemie dient This compound als Vorläufer für die Synthese verschiedener Arzneimittel. Seine Struktur ist für Modifikationen geeignet, die zur Entwicklung neuer Medikamente mit möglichen therapeutischen Anwendungen führen können, insbesondere im Bereich der Onkologie, wo halogenierte Verbindungen häufig wegen ihrer Antikrebswirkungen untersucht werden .
Materialwissenschaft
Diese Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung organischer Halbleiter. Das Bromatom in This compound kann verwendet werden, um es an Polymerrückgrate zu binden, wodurch die elektronischen Eigenschaften des Materials verändert werden, was für die Herstellung effizienter organischer elektronischer Bauelemente unerlässlich ist .
Katalyse
This compound: kann als Ligand in katalytischen Systemen wirken. Seine Methoxygruppe kann an Metallzentren koordinieren und Komplexe bilden, die als Katalysatoren in verschiedenen chemischen Reaktionen verwendet werden, einschließlich oxidativer Addition und reduktiver Eliminierungsprozesse, die in Kreuzkupplungsreaktionen von grundlegender Bedeutung sind .
Pflanzenschutzforschung
In der Pflanzenschutzforschung werden Derivate von This compound auf ihre mögliche Verwendung als Herbizide oder Pestizide untersucht. Das Bromatom ermöglicht eine einfache Funktionalisierung und erzeugt Verbindungen, die mit biologischen Zielstrukturen in Schädlingen und Unkräutern interagieren können .
Fotochemische Stoffe
Der Bromgehalt von This compound macht es zu einem Kandidaten für die Verwendung bei der Synthese von Fotochemikalien. Bromverbindungen werden häufig in lichtempfindlichen Materialien verwendet, da sie Silberhalogenidkristalle bilden können, die für traditionelle fotografische Prozesse unerlässlich sind .
Polymeradditive
Als Polymeradditiv kann This compound in Polymere eingearbeitet werden, um ihre physikalischen Eigenschaften zu verändern. Beispielsweise kann es verwendet werden, um die Flammwidrigkeit eines Polymers zu erhöhen, indem Brom eingeführt wird, das dazu beiträgt, den Verbrennungsprozess zu hemmen .
Geschmacks- und Duftstoffindustrie
Schließlich kann This compound in der Geschmacks- und Duftstoffindustrie verwendet werden. Seine Methoxybenzoatstruktur ähnelt Verbindungen mit aromatischen Eigenschaften und kann als Zwischenprodukt bei der Synthese von Verbindungen verwendet werden, die bestimmte Düfte oder Geschmacksrichtungen verleihen .
Safety and Hazards
“Methyl 4-bromo-3-methoxybenzoate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s important to handle this compound with appropriate safety measures.
Eigenschaften
IUPAC Name |
methyl 4-bromo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDKHRGIJWOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561758 | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17100-63-9 | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is methyl 4-bromo-3-methoxybenzoate utilized in the synthesis of carbazole alkaloids like Murrayanine and Mukonine?
A1: Methyl 4-bromo-3-methoxybenzoate serves as a crucial starting material in the synthesis of Murrayanine and Mukonine. [] The synthesis relies on a regioselective Buchwald coupling reaction, where methyl 4-bromo-3-methoxybenzoate reacts with aniline. This coupling reaction forms a biaryl compound, which is a key intermediate in the multi-step synthesis of the target carbazole alkaloids. Subsequent transformations, including oxidative coupling and cyclization, ultimately lead to the formation of Murrayanine and Mukonine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


